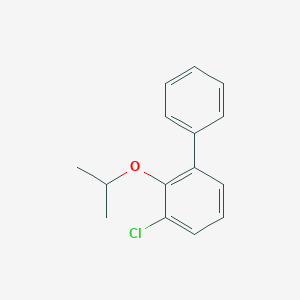
3-Chloro-2-isopropoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-isopropoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropoxy-1,1’-biphenyl typically involves the reaction of 3-chloro-1,1’-biphenyl with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-isopropoxy-1,1’-biphenyl may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-isopropoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-2-isopropoxy-1,1’-biphenyl or 3-thio-2-isopropoxy-1,1’-biphenyl.
Oxidation: Formation of 3-chloro-2-isopropoxybenzophenone.
Reduction: Formation of 3-chloro-2-isopropoxycyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-isopropoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-isopropoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Bromo-2-isopropoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Isopropoxy-1,1’-biphenyl: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-2-isopropoxy-1,1’-biphenyl is unique due to the presence of both chlorine and isopropoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H15ClO |
|---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
1-chloro-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)17-15-13(9-6-10-14(15)16)12-7-4-3-5-8-12/h3-11H,1-2H3 |
InChI-Schlüssel |
NVSJBFHXLYLBPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















